2-Bromo-4-isopropylphenol
Overview
Description
2-Bromo-4-isopropylphenol is an organic compound with the molecular formula C9H11BrO . It has an average mass of 215.087 Da and a monoisotopic mass of 213.999313 Da . The compound is also known by several other names, including 2-bromo-4-(propan-2-yl)phenol and Phenol, 2-bromo-4-(1-methylethyl)- .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-isopropylphenol consists of an isopropyl group affixed to the para position of phenol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 238.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis
2-Bromo-4-isopropylphenol has a density of 1.4±0.1 g/cm3 and a boiling point of 238.9±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.5±3.0 kJ/mol . The compound has a flash point of 98.3±21.8 °C and an index of refraction of 1.562 .Scientific Research Applications
Fire Sciences
Application Summary
2-Bromo-4-isopropylphenol is used in the production of fire-retardant materials . Specifically, it’s used in the production of brominated epoxy resins, which are less thermally stable than non-brominated analogs .
Methods of Application
The brominated epoxy resins are produced by curing a diglycidyl ether of bisphenol A (DGEBA)-based epoxy resin with a traditional curing agent 4,40-diaminodiphenyl sulfone (DDS) . The fire risk of these materials is a major drawback, so halogenated fire-retardants structures are copolymerized to decrease the flammability of epoxy resins . A diglycidyl ether of 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane (DGEBTBA, I) is the most commonly used comonomer of DGEBA to obtain fire-retardant materials .
Results or Outcomes
The brominated epoxy resins are less thermally stable due to the formation of hydrogen bromide, which destabilizes the epoxy network . As a result of the reaction of HBr with the epoxy resin, bromine-containing aromatics (brominated phenols, alkenyl aryl ether, hydroxyalkyl aryl ethers), as well as non-bromine-containing compounds form high-boiling decomposition products . The mass spectra of the brominated products collected from pyrolysis at 300 C in the open system under helium are presented and discussed .
Safety And Hazards
2-Bromo-4-isopropylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-4-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOYEUHMVUPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566247 | |
Record name | 2-Bromo-4-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-isopropylphenol | |
CAS RN |
19432-27-0 | |
Record name | 2-Bromo-4-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(propan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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